molecular formula C6H5F3N2O3 B2579200 Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 881576-16-5

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No. B2579200
CAS RN: 881576-16-5
M. Wt: 210.112
InChI Key: SDZQGUCUTQOCPF-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The compound also has a trifluoromethyl group (-CF3), which is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of the oxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring and the trifluoromethyl group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the trifluoromethyl group. The trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and permeability .

properties

IUPAC Name

methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZQGUCUTQOCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

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